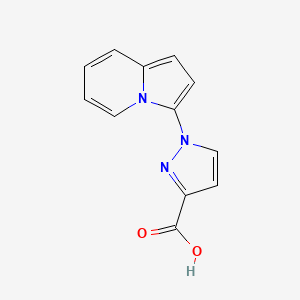

1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that combines the structural features of indolizine and pyrazole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

The synthesis of 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves the construction of the indolizine and pyrazole rings followed by their coupling. One common method involves the use of radical cyclization and cross-coupling reactions. For instance, the synthesis can be initiated by reacting pyridine with acetophenone and nitroolefin in the presence of a copper catalyst and an oxidant . This method is advantageous due to its high atom- and step-economy, as well as its ability to construct the fused ring system efficiently.

Chemical Reactions Analysis

1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring, using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:

Medicinal Chemistry: The compound has been studied for its potential as a CBP bromodomain inhibitor, which is relevant for the treatment of prostate cancer. It exhibits significant biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties.

Materials Science: Indolizine derivatives, including this compound, are explored for their use in organic semiconductors and photovoltaic materials due to their unique electronic properties.

Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of more complex molecules, facilitating the construction of fused ring systems and other heterocyclic structures.

Mechanism of Action

The mechanism of action of 1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a CBP bromodomain inhibitor, it binds to the bromodomain of CBP/EP300, thereby inhibiting the expression of androgen receptor-regulated genes and oncogenes such as C-MYC and ERG . This inhibition leads to the suppression of prostate cancer cell growth and induces apoptosis in cancer cells.

Comparison with Similar Compounds

1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid can be compared with other indolizine and pyrazole derivatives:

Indolizine Derivatives: Compounds such as 1-(Indolizin-3-yl)ethan-1-one exhibit similar biological activities and are also studied for their potential as CBP bromodomain inhibitors.

Pyrazole Derivatives: Pyrazole compounds like 1-phenyl-3-methyl-5-pyrazolone are known for their anti-inflammatory and analgesic properties.

Biological Activity

1-(Indolizin-3-yl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Overview of the Compound

This compound features a unique structure combining indolizine and pyrazole moieties. This structural combination is believed to contribute to its biological efficacy, particularly as a potential therapeutic agent in cancer treatment and other diseases.

Anticancer Properties

Research indicates that this compound acts as a CBP bromodomain inhibitor , which is crucial for the regulation of gene expression related to prostate cancer. The compound inhibits the expression of oncogenes such as C-MYC and ERG, leading to reduced proliferation of cancer cells. In vitro studies have shown that this compound can effectively decrease colony formation and migration in prostate cancer cell lines, demonstrating its potential as an anticancer agent .

Anti-inflammatory Effects

The compound exhibits notable anti-inflammatory properties. It has been shown to modulate inflammatory pathways, likely through the inhibition of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases .

Antimicrobial Activity

In addition to its anticancer and anti-inflammatory effects, this compound has demonstrated antimicrobial properties. Preliminary studies indicate that it may possess activity against various bacterial strains, although further research is necessary to quantify this effect .

The mechanism by which this compound exerts its biological effects primarily involves:

- Inhibition of Bromodomain Proteins : By binding to the bromodomain of CBP/EP300, it disrupts the recruitment of transcriptional machinery necessary for the expression of target genes involved in cancer progression.

- Modulation of Cytokine Production : The compound appears to inhibit the production of key inflammatory cytokines, thereby reducing inflammation .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Case Study 1: Prostate Cancer Treatment

In a study focused on prostate cancer, researchers found that this compound significantly inhibited tumor growth in xenograft models. The treatment resulted in a tumor growth inhibition (TGI) rate of approximately 88%, showcasing its potential as a therapeutic agent against prostate cancer .

Case Study 2: Inflammatory Response Modulation

Another study evaluated the compound's effect on inflammatory markers in an acute peritonitis model. Results indicated a significant reduction in levels of IL-6, IL-1β, and TNF-α when treated with this compound, highlighting its anti-inflammatory capabilities .

Properties

IUPAC Name |

1-indolizin-3-ylpyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c16-12(17)10-6-8-15(13-10)11-5-4-9-3-1-2-7-14(9)11/h1-8H,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDDKTMNEXWVHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC=C(N2C=C1)N3C=CC(=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.